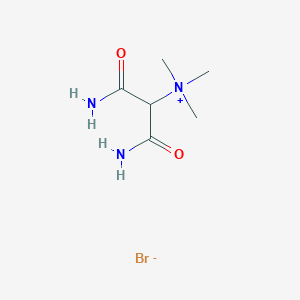
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide involves multiple steps. One common method includes the reaction of N,N,N’-Trimethyl-1,3-propanediamine with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents under controlled conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N,N’-Trimethyl-1,3-propanediamine: A related compound with similar structural features.
1,3-Diamino-2-hydroxypropane-N,N,N′,N′-tetraacetic acid: Another compound with comparable properties and applications.
Uniqueness
1,3-Diamino-N,N,N-trimethyl-1,3-dioxopropan-2-aminium bromide stands out due to its unique combination of functional groups and its specific applications in various fields. Its distinct chemical structure allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
63086-50-0 |
|---|---|
Molecular Formula |
C6H14BrN3O2 |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(1,3-diamino-1,3-dioxopropan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H13N3O2.BrH/c1-9(2,3)4(5(7)10)6(8)11;/h4H,1-3H3,(H3-,7,8,10,11);1H |
InChI Key |
IACGIJIVXCBNIX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C(C(=O)N)C(=O)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















